molecular formula C24H24N2O3S B11218133 7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11218133
M. Wt: 420.5 g/mol
InChI Key: PYHRESQXTDAVMZ-UHFFFAOYSA-N
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Description

“7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxazine ring fused with a pyrazole ring, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final heterocyclic structure. Common reagents and catalysts used in these reactions include:

  • Ethylating agents for introducing the ethoxy group.
  • Methylating agents for the methyl groups.
  • Sulfur-containing reagents for the methylsulfanyl group.
  • Cyclization agents to form the benzoxazine and pyrazole rings.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Purification techniques such as recrystallization and chromatography.
  • Quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

“7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Functional groups can be substituted with other groups to create derivatives of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Ethoxy-2-(5-methylfuran-2-yl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the methylsulfanyl group.

    7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzothiazine: Contains a benzothiazine ring instead of benzoxazine.

Uniqueness

The presence of the ethoxy, methylfuran, and methylsulfanyl groups in “7-Ethoxy-2-(5-methylfuran-2-yl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” contributes to its unique chemical properties, making it distinct from similar compounds

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

7-ethoxy-2-(5-methylfuran-2-yl)-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H24N2O3S/c1-4-27-22-7-5-6-18-20-14-19(21-13-8-15(2)28-21)25-26(20)24(29-23(18)22)16-9-11-17(30-3)12-10-16/h5-13,20,24H,4,14H2,1-3H3

InChI Key

PYHRESQXTDAVMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=CC=C(C=C5)SC

Origin of Product

United States

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